

# 1-(3,4-dimethoxybenzoyl)azepane CAS number and molecular formula

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## Compound of Interest

Compound Name: 1-(3,4-dimethoxybenzoyl)azepane

Cat. No.: B5631984

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## Technical Guide: 1-(3,4-dimethoxybenzoyl)azepane

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of **1-(3,4-dimethoxybenzoyl)azepane**, a novel N-acylated azepane derivative. While specific experimental data for this compound is not readily available in public databases, this document outlines its chemical identity, a plausible synthetic route, and potential biological significance based on the known properties of its constituent moieties: the azepane ring and the 3,4-dimethoxybenzoyl group. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related compounds for potential therapeutic applications.

### Chemical Identity and Properties

While a specific CAS (Chemical Abstracts Service) number for **1-(3,4-dimethoxybenzoyl)azepane** has not been publicly registered, its molecular formula can be deduced from its structure.

Table 1: Physicochemical Properties of **1-(3,4-dimethoxybenzoyl)azepane** and its Precursors

Property	Azepane	3,4-Dimethoxybenzoyl Chloride	1-(3,4-dimethoxybenzoyl)azepane (Predicted)
CAS Number	111-49-9	3535-37-3	Not available
Molecular Formula	C <sub>6</sub> H <sub>13</sub> N	C <sub>9</sub> H <sub>9</sub> ClO <sub>3</sub>	C <sub>15</sub> H <sub>21</sub> NO <sub>3</sub>
Molecular Weight	99.17 g/mol	200.62 g/mol	263.33 g/mol
Appearance	Colorless liquid	White to off-white crystalline powder	Predicted to be a solid
Boiling Point	138-140 °C	~298 °C (decomposes)	Not available
Melting Point	-37 °C	68-72 °C	Not available
Solubility	Soluble in water and organic solvents	Reacts with water; soluble in organic solvents	Predicted to be soluble in organic solvents

## Experimental Protocols: Synthesis

A plausible and efficient method for the synthesis of **1-(3,4-dimethoxybenzoyl)azepane** is via the nucleophilic acyl substitution of azepane with 3,4-dimethoxybenzoyl chloride. This is a standard amide coupling reaction.

### 3.1. General Amide Coupling Protocol

Objective: To synthesize **1-(3,4-dimethoxybenzoyl)azepane**.

Materials:

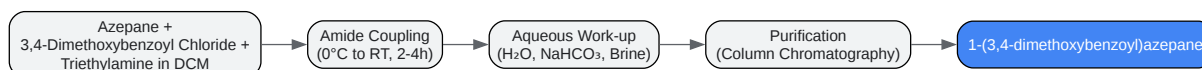
- Azepane
- 3,4-Dimethoxybenzoyl chloride
- Anhydrous dichloromethane (DCM) or a similar aprotic solvent

- Triethylamine ( $\text{Et}_3\text{N}$ ) or another suitable non-nucleophilic base
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator
- Silica gel for column chromatography
- Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

#### Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to  $0\text{ }^\circ\text{C}$  in an ice bath.
- **Addition of Acyl Chloride:** Dissolve 3,4-dimethoxybenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred azepane solution at  $0\text{ }^\circ\text{C}$ .
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous  $\text{NaHCO}_3$  solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure **1-(3,4-dimethoxybenzoyl)azepane**.

### 3.2. Synthesis Workflow Diagram



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Caption: A generalized workflow for the synthesis of **1-(3,4-dimethoxybenzoyl)azepane**.

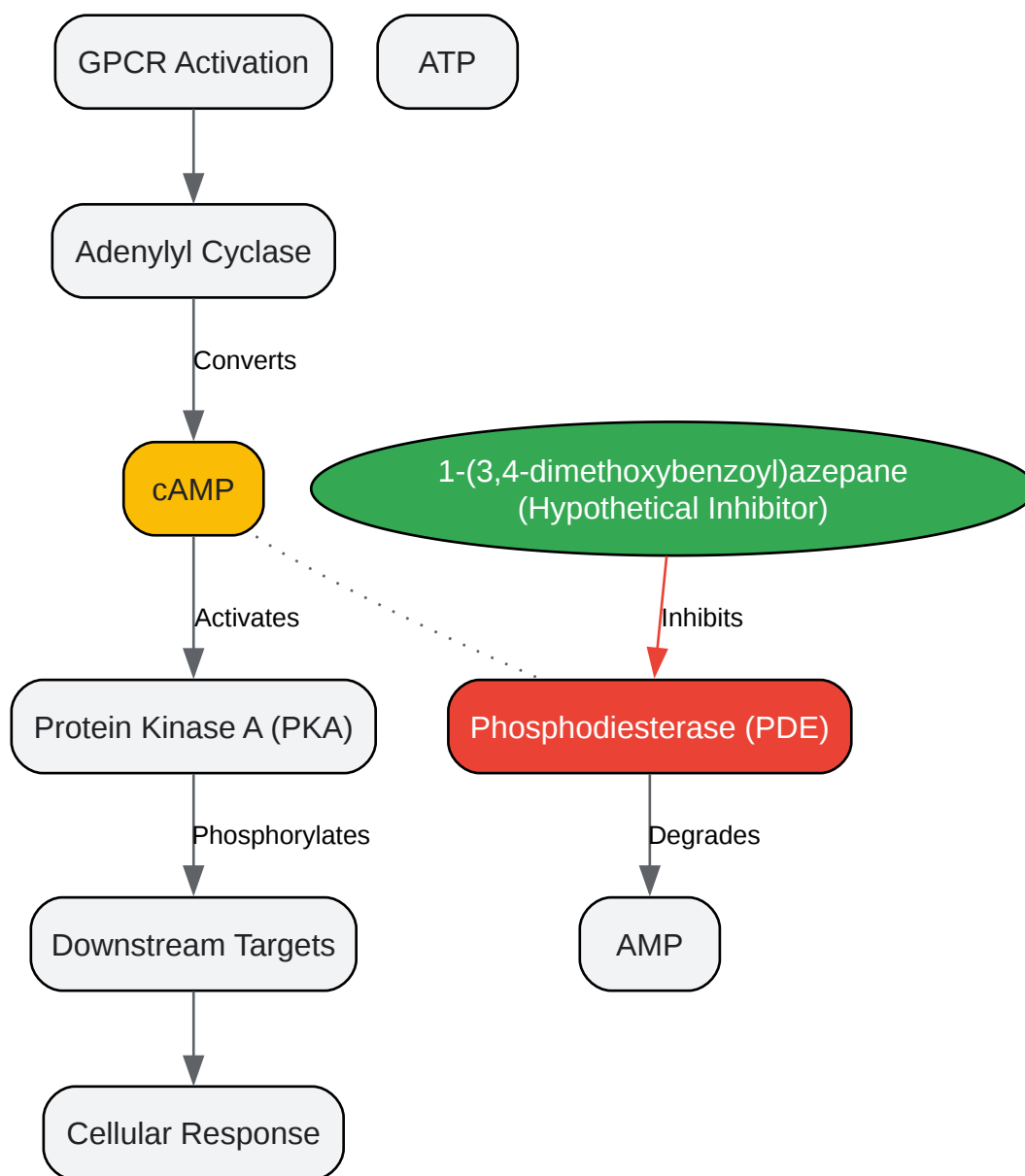
## Potential Biological Significance and Signaling Pathways

While the biological activity of **1-(3,4-dimethoxybenzoyl)azepane** has not been explicitly studied, the 3,4-dimethoxybenzoyl moiety is present in numerous compounds with known pharmacological effects. For instance, some compounds containing this structural motif have been investigated for their potential as inhibitors of certain enzymes or as modulators of specific signaling pathways.

One area of interest for compounds with a dimethoxybenzoyl scaffold is their potential interaction with phosphodiesterases (PDEs), which are enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs can lead to a variety of cellular responses.

### 4.1. Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like **1-(3,4-dimethoxybenzoyl)azepane**, assuming it acts as a PDE inhibitor.



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Caption: A hypothetical signaling pathway involving PDE that could be modulated by the title compound.

## Conclusion

**1-(3,4-dimethoxybenzoyl)azepane** represents a potentially interesting scaffold for medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical nature, a reliable synthetic protocol, and a speculative look into its potential biological activities based on structurally related compounds. Further research is warranted to synthesize and

characterize this compound and to explore its pharmacological profile in various biological assays. The methodologies and conceptual frameworks presented here offer a starting point for such investigations.

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